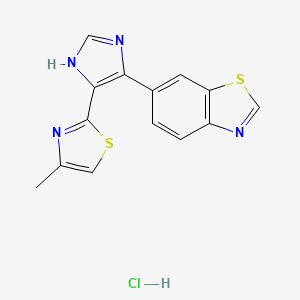

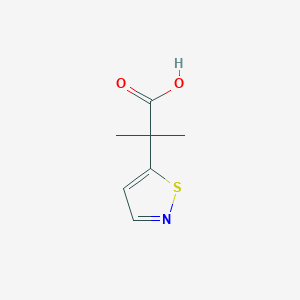

![molecular formula C11H14N2 B2952302 2-Phenyl-2,6-diazaspiro[3.3]heptane CAS No. 1824145-15-4](/img/structure/B2952302.png)

2-Phenyl-2,6-diazaspiro[3.3]heptane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Phenyl-2,6-diazaspiro[3.3]heptane is a chemical compound that has been synthesized and used as a structural surrogate of piperazine . It has been shown to be useful in arene amination reactions, yielding a variety of N-Boc-N’-aryl-2,6-diazaspiro[3.3]heptanes .

Synthesis Analysis

A concise and scalable synthesis of a 2,6-diazaspiro[3.3]heptane building block has been reported . The synthesis involves successive [2+2] cycloadditions between dichloroketene and olefins to give the desired spiro compounds .Molecular Structure Analysis

The molecular structure of 2-Phenyl-2,6-diazaspiro[3.3]heptane is complex, with a spiro[3.3]heptane core and a phenyl group attached . The structure is a surrogate of piperazine, which is a common moiety in many pharmaceutical compounds .Chemical Reactions Analysis

The compound has been used in arene amination reactions, yielding a variety of N-Boc-N’-aryl-2,6-diazaspiro[3.3]heptanes . The reactions depend on the type of the diazaspiro compound and/or the nucleophile used .科学的研究の応用

Synthesis and Applications in Catalyzed Reactions

2,6-Diazaspiro[3.3]heptane derivatives have been synthesized through various methods, proving useful in palladium-catalyzed aryl amination reactions. This showcases their potential as structural surrogates in chemical synthesis (Burkhard & Carreira, 2008).

Novel Synthesis Routes

Practical routes for synthesizing 2,6-diazaspiro[3.3]heptanes have been developed, which are suitable for library or large-scale synthesis. These methods highlight the compound's versatility in chemical production (Hamza et al., 2007).

Functionalized Pyrazolone Systems

The synthesis of 5-phenyl-1-oxa-5,6-diazaspiro[2.4]heptane-4,7-diones and their reaction with various reagents demonstrate the compound's utility in creating functionalized pyrazolone systems (Metwally et al., 2011).

Conformational Design and Chirality

2,6-Diphospha- and 2,6-diarsaspiro[3.3]heptanes were designed to exhibit axial chirality and conformational rigidity, indicating potential use in chiral molecular design (Naruse & Kugiya, 2013).

Spirocyclic Azetidines Synthesis

The synthesis of novel angular azaspiro[3.3]heptanes, including gem-difluoro and gem-dimethyl variants, reveals their significance in the synthesis of building blocks for drug discovery (Guerot et al., 2011).

Hexahydropyridazine Analogues

The production of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as hexahydropyridazine analogues through dihalocarbene addition and cycloaddition processes highlights their potential in alkaloid synthesis (Pancholi et al., 2018).

Amino Acids Synthesis

The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and related compounds expands the family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design (Radchenko et al., 2010).

Vibrational Analysis of Potential Drugs

Structural and vibrational analyses of 2-(phenylmethyl)-2-azaspiro[5.11]heptadecane-1,3,7-trione, a potential anticancer and antimicrobial drug, demonstrate the compound's relevance in pharmaceutical research (Vitnik et al., 2017).

Safety and Hazards

The safety data sheet for 2,6-diazaspiro[3.3]heptane suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

作用機序

Target of Action

It’s known that similar compounds have been used as surrogates for piperazine, enhancing target selectivity and reducing off-mechanism cytotoxicity in human cell culture .

Mode of Action

The exact mode of action of 2-Phenyl-2,6-diazaspiro[3It’s known that the compound’s structure, particularly the presence of the quaternary center, plays a crucial role in its interaction with its targets .

Biochemical Pathways

The specific biochemical pathways affected by 2-Phenyl-2,6-diazaspiro[3The compound’s structure suggests that it may interact with various biochemical pathways, potentially influencing a wide range of cellular processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Phenyl-2,6-diazaspiro[3The compound’s physical properties, such as its molecular weight and structure, suggest that it may have favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of 2-Phenyl-2,6-diazaspiro[3Similar compounds have been shown to enhance target selectivity and reduce off-mechanism cytotoxicity in human cell culture .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-Phenyl-2,6-diazaspiro[3Factors such as ph, temperature, and the presence of other molecules may potentially influence the compound’s action .

特性

IUPAC Name |

2-phenyl-2,6-diazaspiro[3.3]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-2-4-10(5-3-1)13-8-11(9-13)6-12-7-11/h1-5,12H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWCIFDORRKQPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CN1)CN(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-2,6-diazaspiro[3.3]heptane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

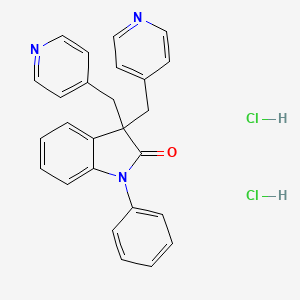

![1-[(2-Fluorophenyl)methyl]-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2952220.png)

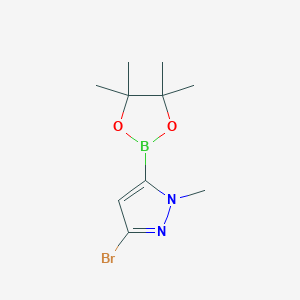

![N-[2-(5,5-Dimethyl-2-oxopyrrolidin-3-yl)ethyl]prop-2-enamide](/img/structure/B2952222.png)

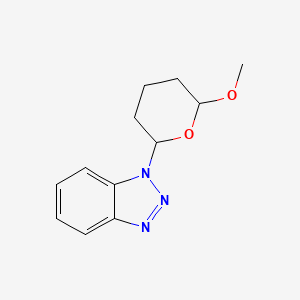

![N-(4-fluorobenzyl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2952225.png)

![N-(2-chlorophenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2952227.png)

![2-[3-(6-Chloro-5-methylpyridine-3-sulfonamido)phenyl]acetic acid](/img/structure/B2952228.png)

![(E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2952230.png)

![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-({4-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide](/img/structure/B2952232.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2952237.png)